PRCP Inhibitory Potency: Direct Comparison with Amide-Based Lead Compounds
In the seminal 2014 study by Graham et al., the pyrazole core of this compound class was directly compared to an amide-based lead as a bioisosteric replacement. While specific IC50 data for the bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride salt was not publicly disclosed in the available abstract, the study concluded that pyrazole replacements maintained target potency, with one representative compound in the series achieving an IC50 of 12 nM against PRCP, comparable to the amide lead's 8 nM [1]. This demonstrated that the pyrazole scaffold preserves low-nanomolar target engagement while offering distinct physicochemical advantages.
| Evidence Dimension | PRCP enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed for the specific target compound |
| Comparator Or Baseline | Amide-based lead compound: IC50 = 8 nM; Representative pyrazole analog in series: IC50 = 12 nM |
| Quantified Difference | ~1.5-fold difference in IC50, indicating retained potency with the pyrazole bioisostere |
| Conditions | In vitro PRCP enzymatic assay; exact conditions not specified in accessible abstract |
Why This Matters
This demonstrates that the pyrazole scaffold in the target compound can replace an amide bond without a significant loss of target potency, a key advantage for medicinal chemists working on PRCP-targeted metabolic therapies.
- [1] Graham TH, Shu M, Verras A, et al. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorg Med Chem Lett. 2014; 24(7):1657-60. View Source
